

6-Chloronicotinamide chemical properties and structure

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Compound of Interest

Compound Name: 6-Chloronicotinamide

Cat. No.: B047983

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An In-depth Technical Guide to **6-Chloronicotinamide**: Properties, Synthesis, and Applications

Abstract

6-Chloronicotinamide is a halogenated pyridine derivative that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring activated by an electron-withdrawing amide group and possessing a strategically positioned chlorine atom, makes it a versatile scaffold for constructing more complex molecular architectures. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key reaction handle for introducing diverse functional groups. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, synthesis protocols, and key applications of **6-Chloronicotinamide**, with a focus on its utility for researchers in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

6-Chloronicotinamide is a stable, solid organic compound under standard conditions. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for laboratory use.

Identifiers

```
// Nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"];  
C6 [label="C"]; Cl7 [label="Cl"]; C8 [label="C"]; O9 [label="O"]; N10 [label="NH2"];
```

```
// Edges for bonds C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 --  
C6 [style=double]; C6 -- N1 [style=solid]; N1 -- C2 [style=double];
```

```
C3 -- C8 [style=solid]; C8 -- O9 [style=double]; C8 -- N10 [style=solid];
```

```
C6 -- Cl7 [style=solid]; } // The above dot script is a bit complex for a simple molecule. // A  
simpler, more standard representation is better.
```

```
digraph "6-Chloronicotinamide_Structure" { graph [ layout=neato, overlap=false,  
fontname="Arial", fontsize=12, label="Chemical Structure of 6-Chloronicotinamide", labelloc=t  
];
```

```
// Central pyridine ring a [label="C"]; b [label="C"]; c [label="N"]; d [label="C"]; e [label="C"]; f  
[label="C"];
```

```
// Substituents g [label="C(=O)NH2"]; h [label="Cl"];
```

```
// Layout and bonds a -- b [style=double]; b -- c; c -- d [style=double]; d -- e; e -- f  
[style=double]; f -- a;
```

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Identifier	Value	Source
CAS Number	6271-78-9	[1] [2] [3]
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1] [2] [3] [4]
Molecular Weight	156.57 g/mol	[1] [4] [5]
IUPAC Name	6-chloropyridine-3-carboxamide	[3] [4]
Synonyms	6-Chloro-3-pyridinecarboxamide, Nicotinamide, 6-chloro-, 2-Chloro-5-carbamoylpyridine	[3] [6]
InChI Key	ZIJAZUBWHAZHPL-UHFFFAOYSA-N	[3] [4] [5] [7]
Canonical SMILES	<chem>C1=CC(=NC=C1C(=O)N)Cl</chem>	[3] [5] [7]

Physicochemical Properties

Property	Value	Source
Appearance	White to pale brown or pale yellow crystalline powder	[5] [6] [8]
Melting Point	210-218 °C	[4] [5] [7] [8] [9]
Solubility	Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.	[10]
Purity (Assay)	≥98%	[5] [7] [8]

Structural and Spectroscopic Analysis

The structural elucidation of **6-Chloronicotinamide** is routinely achieved through a combination of spectroscopic techniques. The predicted spectral data are highly consistent with the compound's structure, comprising a disubstituted pyridine ring with an amide and a chloro group.

Technique	Expected Features
IR Spectroscopy	- N-H Stretch: Two bands around 3100-3350 cm^{-1} (primary amide).- C=O Stretch: Strong absorption around 1680 cm^{-1} (amide carbonyl).- Aromatic C=C/C=N Stretch: Peaks in the 1400-1600 cm^{-1} region.- C-Cl Stretch: Absorption in the 600-800 cm^{-1} region.
^1H NMR	- Amide Protons (-CONH ₂): A broad singlet integrating to 2H, typically downfield (δ 7.5-8.5 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns corresponding to the protons at the C2, C4, and C5 positions.
^{13}C NMR	- Carbonyl Carbon: Signal around 165-170 ppm.- Aromatic Carbons: Six distinct signals in the range of 120-155 ppm, with the carbon bearing the chlorine atom (C6) and the carbons adjacent to the nitrogen showing characteristic shifts.
Mass Spectrometry	- Molecular Ion (M^+): A prominent peak at $m/z \approx 156$.- Isotope Peak ($\text{M}+2$): A significant peak at $m/z \approx 158$, with an intensity approximately one-third of the M^+ peak, which is characteristic of a monochlorinated compound.

Note: The expected spectroscopic features are based on standard principles of organic spectroscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#) Actual spectra should be consulted for precise values.[\[3\]](#)

Synthesis and Reactivity

6-Chloronicotinamide is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the chlorination of 6-hydroxynicotinamide. This transformation is a cornerstone of pyridine chemistry.

Representative Synthesis Protocol

The conversion of the hydroxyl group on the pyridine ring to a chlorine atom is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).

Reaction: 6-Hydroxynicotinamide → **6-Chloronicotinamide**

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Step-by-Step Methodology:

- **Charging the Reactor:** In a fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 6-hydroxynicotinamide.
- **Addition of Reagent:** Phosphorus oxychloride (POCl_3) is added cautiously in excess (e.g., 3-5 equivalents). The reaction is often performed with or without a solvent.
- **Heating:** The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After cooling to room temperature, the reaction mixture is quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 .
- **Neutralization:** The acidic aqueous solution is neutralized to a pH of ~7-8 using a base such as saturated sodium bicarbonate solution or ammonium hydroxide. This step is crucial as it precipitates the crude product.
- **Isolation:** The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **6-Chloronicotinamide**.

Causality Note: The use of a strong chlorinating agent like POCl_3 is necessary to convert the relatively unreactive pyridinol tautomer into the chloro-substituted pyridine. The heat provides the activation energy for this transformation.

Applications in Research and Drug Discovery

The primary value of **6-Chloronicotinamide** lies in its role as a versatile chemical intermediate. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles in nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block for combinatorial chemistry and targeted synthesis.

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Key Research Areas:

- **Anticancer Agents:** The nicotinamide scaffold is present in numerous bioactive molecules. Derivatives of 6-aminonicotinamide, which can be synthesized from **6-chloronicotinamide**, have been developed as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.[14] Some chlorinated nicotinamide derivatives have also shown moderate activity against leukemia cell lines.[9]
- **Antifungal Drug Discovery:** Nicotinamide derivatives are being actively investigated as novel antifungal agents.[15] The ability to easily modify the 6-position of the pyridine ring using **6-Chloronicotinamide** allows for the creation of extensive libraries of compounds to screen for fungicidal activity against resistant strains.[16]
- **Agrochemicals:** The pyridine ring is a common feature in many commercial pesticides and herbicides. **6-Chloronicotinamide** serves as a precursor for novel agrochemicals.
- **Materials Science:** Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional handles on **6-Chloronicotinamide** allow for its incorporation into more complex ligand structures.

The presence of a chlorine atom is a well-established strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.^[17] Therefore, **6-Chloronicotinamide** is an attractive starting point for developing new therapeutic agents.^[18]

Safety and Handling

As with any laboratory chemical, **6-Chloronicotinamide** must be handled with appropriate care, following established safety protocols.

- Hazard Identification: The compound is classified as a warning-level hazard.^[7]
 - H315: Causes skin irritation.^{[3][7]}
 - H319: Causes serious eye irritation.^{[3][7]}
 - H335: May cause respiratory irritation.^{[3][7]}
- Recommended Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses or chemical goggles.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Respiratory Protection: Use in a well-ventilated area or fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.^[7]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.^[19]
 - Avoid formation of dust.^{[19][20]}
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.^[19]
 - Keep away from strong oxidizing agents.^[20]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[20\]](#)
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[\[19\]](#)
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [\[20\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

6-Chloronicotinamide is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. Its primary utility as a scaffold for generating diverse molecular libraries underscores its importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential.

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